Fluocinolone Acetonide Diacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34F2O8 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11-acetyloxy-12,19-difluoro-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H34F2O8/c1-14(31)35-13-21(34)28-22(37-24(3,4)38-28)11-17-18-10-20(29)19-9-16(33)7-8-25(19,5)27(18,30)23(36-15(2)32)12-26(17,28)6/h7-9,17-18,20,22-23H,10-13H2,1-6H3/t17-,18-,20-,22+,23-,25-,26-,27-,28+/m0/s1 |
InChI Key |
FYWZEYSIWPINFF-QRZYHXOCSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)OC(=O)C)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)OC(=O)C)C)OC(O2)(C)C |
Origin of Product |
United States |
Historical Perspectives on Glucocorticoid Research and Fluocinolone Acetonide Development
The journey to the development of synthetic corticosteroids like fluocinolone (B42009) acetonide began in the 1930s with the first clinical evidence that extracts from animal adrenal glands could treat adrenal failure in humans. researchgate.netnih.gov By 1940, researchers had categorized the active compounds within these extracts, all steroidal in nature, into two main groups: those affecting sodium and fluid retention and those with anti-inflammatory properties. researchgate.netnih.gov A critical structural feature distinguishing these functions was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton. nih.govclinexprheumatol.org
A major breakthrough occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, followed by the use of ACTH to stimulate the body's own cortisone production. nih.govclinexprheumatol.org The early 1950s saw the introduction of oral and intra-articular administration of cortisone and hydrocortisone. researchgate.netnih.gov Hydrocortisone, in particular, became a cornerstone of topical therapy for various skin conditions after its successful introduction in 1952. tiss.co.inresearchgate.net
The quest for more potent anti-inflammatory steroids with fewer side effects led to the development of synthetic analogues. Between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory use. researchgate.netnih.gov A significant advancement was the introduction of fluorinated compounds. researchgate.net Fluocinolone acetonide was first synthesized in 1959 at the Research Department of Syntex Laboratories in Mexico City and was subsequently marketed under the brand name Synalar. wikipedia.org This development was part of a broader wave of innovation in the late 1950s and early 1960s that also saw the introduction of other potent analogues like triamcinolone (B434) acetonide. tiss.co.inresearchgate.net
Overview of Steroid Structure Activity Relationships Relevant to Fluocinolone Acetonide
The therapeutic potency and pharmacological profile of corticosteroids are intricately linked to their molecular structure. Specific chemical modifications to the basic steroid nucleus can dramatically alter a compound's anti-inflammatory activity, receptor binding affinity, and lipophilicity.
Key Structural Features of Fluocinolone (B42009) Acetonide:
Fluorination: Fluocinolone acetonide is characterized by the presence of two fluorine atoms. The substitution of fluorine at the 9α-position of the steroid nucleus is a critical modification that significantly enhances its glucocorticoid activity. wikipedia.org
Acetonide Group: The presence of a cyclic ketal, specifically an acetonide group, at the 16α and 17α positions is another defining feature. This modification generally increases the potency of the corticosteroid.
Basic Steroid Skeleton: Like other corticosteroids, fluocinolone acetonide is built upon the foundational pregna-1,4-diene-3,20-dione structure. fda.gov
The introduction of various substituents onto the steroid molecule influences its interaction with the glucocorticoid receptor. For instance, the addition of a hydroxyl group at the 17α or 21α position tends to increase the steroid's binding affinity while decreasing its lipophilicity. nih.gov Conversely, esterification at these positions can have varied effects. nih.gov The high lipophilicity of fluocinolone acetonide is a notable characteristic. drugbank.comnih.gov
Classification and Receptor Specificity Within Corticosteroid Pharmacology
Glucocorticoid Receptor Binding Dynamics and Affinity
The journey of fluocinolone acetonide's action begins with its passive diffusion across the cell membrane, a characteristic facilitated by its lipophilic nature. drugbank.com Once inside the cell, it engages in a highly specific interaction with its intracellular target, the glucocorticoid receptor (GR).
Intracellular Receptor Interaction and Ligand-Binding Domains
Fluocinolone acetonide, like other glucocorticoids, readily diffuses through the cell membrane and binds to glucocorticoid receptors (GRs) located in the cytoplasm. nih.gov These receptors are part of the nuclear receptor superfamily of proteins that act as ligand-dependent transcription factors. nih.gov In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70, which maintain the receptor in a conformation that is primed for high-affinity ligand binding but is otherwise inactive. nih.gov
The binding of fluocinolone acetonide to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor protein. nih.gov This structural alteration is a critical step that triggers the dissociation of the associated heat shock proteins and other chaperone molecules. nih.gov The LBD itself is a globular domain with a hydrophobic ligand-binding pocket designed to accommodate steroid molecules. mdpi.comnih.gov The affinity of a glucocorticoid for the GR is a key determinant of its potency. Studies comparing various glucocorticoids have shown a strong correlation between their in vitro receptor affinity and their in vivo anti-inflammatory activity. nih.gov The specific chemical structure of fluocinolone acetonide, including its fluorine and acetonide substitutions, contributes to its high binding affinity for the GR.
Nuclear Translocation of Receptor-Ligand Complex
Upon ligand binding and the shedding of chaperone proteins, the now-activated glucocorticoid receptor-ligand complex exposes its nuclear localization signals. nih.gov This unmasking allows the complex to be actively transported from the cytoplasm into the cell nucleus through the nuclear pore complex. drugbank.compatsnap.compatsnap.com This translocation is a pivotal event, as it brings the activated receptor into proximity with its genomic targets. The process is rapid and essential for the subsequent genomic actions of the corticosteroid. nih.gov
Glucocorticoid Response Element (GRE) Interaction and Gene Transcription Modulation
Once inside the nucleus, the fluocinolone acetonide-GR complex acts as a transcription factor. patsnap.compatsnap.com It typically binds as a homodimer to specific DNA sequences known as glucocorticoid response elements (GREs), which are located in the promoter regions of target genes. nih.govnih.govnih.gov The interaction between the GR dimer and the GRE is highly specific, involving the DNA-binding domain of the receptor recognizing and binding to the palindromic GRE sequence. nih.govnih.gov
This binding event can have one of two major effects on gene transcription:
Transactivation: The GR complex can recruit coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes. nih.gov
Transrepression: The GR complex can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. nih.govnih.gov This interference, often occurring through direct protein-protein interactions, results in the decreased transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov
The ability of the GR to both activate and repress gene transcription is fundamental to the broad anti-inflammatory effects of fluocinolone acetonide.
Transcriptional Regulation of Anti-inflammatory Pathways
The interaction of the fluocinolone acetonide-GR complex with GREs and other transcription factors leads to the modulation of several key inflammatory pathways.
Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins, e.g., Annexin 1)
One of the primary mechanisms by which fluocinolone acetonide exerts its anti-inflammatory effects is through the induction of a class of proteins known as lipocortins, with annexin A1 being a prominent example. drugbank.comdrugbank.com The binding of the fluocinolone acetonide-GR complex to GREs upregulates the transcription of the gene encoding annexin A1. nih.gov
Annexin A1 is a calcium-dependent phospholipid-binding protein that inhibits the activity of phospholipase A2 (PLA2). nih.govdoccheck.com PLA2 is a crucial enzyme that, when activated, cleaves phospholipids (B1166683) in the cell membrane to release arachidonic acid. patsnap.com By inducing the synthesis of annexin A1, fluocinolone acetonide effectively suppresses the activity of PLA2. drugbank.comdoccheck.com Some research suggests that annexin A1 can directly inhibit cytosolic PLA2 or prevent it from accessing its substrate. drugbank.comnih.gov
Inhibition of Arachidonic Acid Pathway and Eicosanoid Biosynthesis (Prostaglandins, Leukotrienes)
The inhibition of phospholipase A2 by annexin A1 has significant downstream consequences for the inflammatory cascade. drugbank.compatsnap.com The release of arachidonic acid is the rate-limiting step in the biosynthesis of a large family of potent inflammatory mediators known as eicosanoids. patsnap.comlibretexts.org
By blocking the release of arachidonic acid, fluocinolone acetonide effectively curtails the production of:
Prostaglandins: These are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are major contributors to inflammation, pain, and fever. patsnap.comlibretexts.orgnih.gov
Leukotrienes: These are produced from arachidonic acid through the lipoxygenase (LOX) pathway and are involved in attracting inflammatory cells, increasing vascular permeability, and causing bronchoconstriction. patsnap.comlibretexts.orgnih.gov
Therefore, by upregulating annexin A1 and subsequently inhibiting the arachidonic acid pathway, fluocinolone acetonide broadly suppresses the production of key pro-inflammatory eicosanoids, leading to a potent anti-inflammatory effect. drugbank.compatsnap.compatsnap.com
Table 1: Key Molecular Interactions in the Mechanism of Action of Fluocinolone Acetonide
| Step | Molecule/Complex | Location | Action | Outcome |
| 1 | Fluocinolone Acetonide | Extracellular -> Cytoplasm | Passive Diffusion | Entry into the cell |
| 2 | Fluocinolone Acetonide + Glucocorticoid Receptor (GR) | Cytoplasm | Binding to Ligand-Binding Domain | Formation of activated receptor-ligand complex; dissociation of HSPs |
| 3 | Activated Receptor-Ligand Complex | Cytoplasm -> Nucleus | Nuclear Translocation | Movement of the complex to the site of gene regulation |
| 4 | Receptor-Ligand Complex + GRE | Nucleus | Binding to DNA | Modulation of gene transcription |
| 5 | Upregulation of Annexin A1 Gene | Nucleus | Increased Transcription | Increased synthesis of Annexin A1 |
| 6 | Annexin A1 + Phospholipase A2 | Cell Membrane/Cytoplasm | Inhibition of Enzyme Activity | Decreased release of arachidonic acid |
| 7 | Inhibition of COX and LOX Pathways | Cytoplasm | Reduced Substrate Availability | Decreased synthesis of prostaglandins and leukotrienes |
Suppression of Pro-inflammatory Cytokine Expression
Fluocinolone acetonide's anti-inflammatory capabilities are significantly linked to its ability to suppress the expression of pro-inflammatory cytokines. patsnap.com These signaling molecules are central to the inflammatory response, and their inhibition is a key therapeutic effect of corticosteroids. patsnap.com By binding to glucocorticoid receptors, fluocinolone acetonide modulates gene expression to reduce the production of these inflammatory mediators. youtube.com
In studies involving human THP-1 derived foam cells, which are lipid-laden macrophages involved in atherosclerosis, fluocinolone acetonide has demonstrated a profound ability to inhibit the secretion of several key pro-inflammatory cytokines. nih.govnorthwestern.edu Research shows that treatment with fluocinolone acetonide substantially reduces the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Colony-Stimulating Factor (M-CSF), and Macrophage Inflammatory Protein-3-alpha (MIP-3α). nih.govnih.govresearchgate.net This action helps to mitigate the inflammatory processes that drive diseases like atherosclerosis. nih.govnih.gov Although some studies noted a downregulation of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), the differences were not always statistically significant. nih.gov
| Cytokine | Effect of Fluocinolone Acetonide | Context |
|---|---|---|
| TNF-α | Significantly Reduced Secretion | Human THP-1 Derived Foam Cells nih.govresearchgate.net |
| M-CSF | Significantly Reduced Secretion | Human THP-1 Derived Foam Cells nih.govresearchgate.net |
| MIP-3α | Significantly Reduced Secretion | Human THP-1 Derived Foam Cells nih.govresearchgate.net |
| CD14 | Significantly Reduced Secretion | Human THP-1 Derived Foam Cells nih.govresearchgate.net |
| IL-1β | Downregulated (Not always statistically significant) | Human THP-1 Derived Foam Cells nih.gov |
| IL-6 | Downregulated (Not always statistically significant) | Human THP-1 Derived Foam Cells nih.gov |
Influence on Immune Cell Activity
The therapeutic utility of fluocinolone acetonide also stems from its immunosuppressive properties, which involve modulating the activity of crucial immune cells. patsnap.com
Downregulation of T-lymphocytes and Macrophages
Fluocinolone acetonide exerts a downregulatory effect on immune cells such as T-lymphocytes and macrophages. patsnap.com This action is beneficial in treating inflammatory and autoimmune skin conditions where the immune system erroneously attacks the body's own tissues. patsnap.com By suppressing the activity of these immune cells, fluocinolone acetonide helps to reduce immune-mediated tissue damage and inflammation. patsnap.com In the context of atherosclerosis, where monocytes differentiate into macrophages and then into foam cells, fluocinolone acetonide has been shown to improve macrophage survival at certain concentrations while mitigating their inflammatory responses. nih.govnih.gov
Modulation of Key Signaling Pathways
The broad anti-inflammatory effects of fluocinolone acetonide are mediated through its interaction with critical intracellular signaling pathways.
Inhibition of Nuclear Factor Kappa B (NF-κB) Pathway
A primary mechanism for fluocinolone acetonide's action is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that, when activated by inflammatory stimuli, promotes the expression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govpatsnap.com
Fluocinolone acetonide, like other glucocorticoids, diffuses through the cell membrane and binds to glucocorticoid receptors (GR) in the cytoplasm. nih.govyoutube.com This complex then moves into the nucleus, where it can physically interact with and block the transcriptional activity of NF-κB. nih.gov This interference prevents the production of the inflammatory proteins driven by NF-κB. nih.govyoutube.com Studies on dental pulp cells have confirmed that fluocinolone acetonide exerts its anti-inflammatory effect through the inhibition of the NF-κB pathway. nih.govnih.gov
Impact on Vascular Endothelial Growth Factor (VEGF) Expression and Angiogenesis
Fluocinolone acetonide also affects the expression of Vascular Endothelial Growth Factor (VEGF), a key protein in the process of angiogenesis (the formation of new blood vessels). nih.gov While angiogenesis is vital for processes like wound healing, it is also implicated in chronic inflammatory diseases. nih.govmdpi.com
Research has shown that fluocinolone acetonide can inhibit VEGF expression. In human retinal pigment epithelial cells (ARPE-19), it inhibited both VEGF secretion and VEGF mRNA expression. nih.gov This inhibitory effect was mediated through its glucocorticoid receptor activity. nih.gov Furthermore, fluocinolone acetonide was found to inhibit TNF-alpha-induced angiogenesis in a chick chorioallantoic membrane (CAM) assay. nih.gov This ability to suppress VEGF and angiogenesis is particularly relevant in diseases like diabetic macular edema, where abnormal blood vessel growth contributes to the pathology. eyewiki.orgzonebourse.com
Chemical Synthesis Routes and Methodological Innovations
The synthesis of fluocinolone acetonide has evolved to improve efficiency, yield, and safety. A notable advancement involves a chemoenzymatic approach, which integrates biotransformation to reduce reaction steps and minimize waste, contributing to a greener pharmaceutical manufacturing process. researchgate.netresearchgate.net
Enol Ester Reaction: The initial raw material, often a triamcinolone hydrolysate, undergoes an enol ester reaction. google.com
Fluorination: The introduction of fluorine atoms is a critical part of the synthesis. The process for 6α and 9α fluorination steps has been a focus of research to enhance stereoselectivity. oup.com For the 6α-fluorination step, extensive screening of fluorinating and activation reagents has led to achieving the desired 6α-F isomer with high yield (85%) and stereoselectivity (98.9%). oup.com In the 9α-fluorination step, the use of aqueous hydrofluoric acid (HF) solution has replaced the more hazardous HF gas, providing the product in an 89% yield. oup.com
Hydrolysis and Acetonide Reaction: Subsequent steps involve hydrolysis and the formation of the acetonide group by reacting the intermediate with acetone. google.com This acetonide formation at the 16α and 17α positions is a distinguishing feature of the molecule. youtube.com
A patented method highlights a five-step process starting from triamcinolone hydrolysate, which includes an enol ester reaction, 6α fluorine reaction, hydrolysis, acetonide reaction, and a final 9-fluorine reaction. google.com This route is noted for its mild reaction conditions, ease of control, and reduced environmental impact, leading to a high-purity product. google.com
Structural Modifications and Analog Design
The introduction of fluorine atoms into the steroid nucleus is a key strategy for potentiating the anti-inflammatory activity of corticosteroids. In fluocinolone acetonide, the presence of fluorine at both the 6α and 9α positions significantly enhances its glucocorticoid activity compared to its non-fluorinated parent compounds like hydrocortisone. numberanalytics.comwikipedia.orgnih.gov
The rationale behind this enhancement includes:
Increased Receptor Binding Affinity: Fluorination can alter the electronic environment of the steroid, leading to a higher binding affinity for the glucocorticoid receptor. numberanalytics.com
Modified Lipophilicity: The addition of fluorine increases the molecule's lipophilicity, which can affect its ability to cross cell membranes. numberanalytics.comnih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong. Fluorination, particularly at the 9α-position, can protect the molecule from metabolic degradation by enzymes like 11β-hydroxysteroid dehydrogenase, prolonging its half-life and local activity. nih.govdrugbank.com
The 9α-fluoro group in corticosteroids like fludrocortisone (B194907) is considered crucial for their potent biological activity. drugbank.comwikipedia.org
To further modify the properties of fluocinolone acetonide, particularly for topical application, C-21 esters are synthesized. The most well-known of these is fluocinonide, which is the 21-acetate ester of fluocinolone acetonide. drugs.com This esterification serves as a prodrug strategy.
The synthesis of these esters typically involves reacting the 21-hydroxyl group of fluocinolone acetonide with a corresponding acyl chloride or anhydride. oup.com For example, the synthesis of novel α-alkoxyalkanoyl and α-aryloxyalkanoyl esters has been undertaken as analogues of fluocinonide. mdpi.com One specific example is the synthesis of fluocinolone acetonide 21-(2'-phenoxypropionate), which has been developed to study the potential for decreasing systemic side effects. researchgate.net
Prodrug Development and Activation Mechanisms
The development of ester prodrugs of fluocinolone acetonide is primarily aimed at enhancing its therapeutic index for topical applications. The core principle of this prodrug strategy is to chemically modify the parent drug into a bioreversible entity with improved physicochemical properties. nih.gov
Key rationales for designing C-21 ester prodrugs include:
Enhanced Lipophilicity: Esterification of the C-21 hydroxyl group increases the lipophilicity of the corticosteroid. mdpi.comresearchgate.netkg.ac.rs This is a critical factor for topical drugs, as increased lipophilicity generally improves penetration through the stratum corneum, the main barrier of the skin. nih.gov For instance, fluocinolone acetonide 21-acetate (fluocinonide) is noted to be more potent than the parent fluocinolone acetonide due to its enhanced lipophilicity and percutaneous absorption. mdpi.com
Improved Bioavailability and Targeted Delivery: By optimizing lipophilicity, prodrugs can achieve higher concentrations at the site of action in the skin, while potentially limiting systemic absorption. nih.gov The active drug, fluocinolone acetonide, is released upon hydrolysis of the ester bond by esterase enzymes present in the skin. mdpi.com
The relationship between lipophilicity (expressed as cLogP) and anti-inflammatory activity is a key consideration in the design of these prodrugs. mdpi.comnih.gov
To evaluate the activation of these ester prodrugs, in vitro and ex vivo models are employed to study their hydrolysis (in biological media) and solvolysis (in a solvent system) kinetics. These studies are crucial for predicting the rate at which the active drug will be released in the body. mdpi.comnih.gov
A common in vitro model for studying the activation of fluocinolone acetonide C-21 ester prodrugs involves monitoring their solvolysis in a controlled environment. One such study analyzed the solvolysis of newly synthesized esters in an ethanol-water (90:10 v/v) mixture with an excess of sodium hydrogen carbonate over a 24-hour period. mdpi.comnih.gov
The key components and findings of these models are:
Methodology: The concentration of the remaining ester prodrug and the appearance of the parent drug (fluocinolone acetonide) are typically measured over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comresearchgate.netnih.gov
Kinetic Analysis: The data are used to determine the reaction kinetics, typically found to follow first-order kinetics. From this, solvolytic rate constants (k) are calculated. mdpi.com These constants provide a quantitative measure of the prodrug's lability.
Correlation with Molecular Properties: Researchers have established correlations between the experimentally determined solvolytic rate constants and molecular descriptors, such as the polarity of the ester's C-O2 bond. mdpi.comnih.gov A good correlation suggests that the model can effectively predict the activation of these prodrugs.
The table below presents data from a study on the solvolysis kinetics of various fluocinolone acetonide C-21 esters, demonstrating the relationship between their structure, lipophilicity, and rate of conversion.
| Compound | Solvolytic Rate Constant (k) [h⁻¹] | Calculated Log P (cLogP) |
| Fluocinonide | 0.0593 | 3.02 |
| FA-21-PhP | 0.0434 | 4.39 |
| FA-21-EP | 0.0602 | 3.38 |
| FA-21-EB | 0.0714 | 3.84 |
| FA-21-MP | 0.0631 | 2.92 |
| FA-21-MB | 0.0769 | 3.38 |
| Data sourced from Markovic et al. (2011). FA-21-PhP: fluocinolone acetonide 21-(2'-phenoxypropionate), FA-21-EP: fluocinolone acetonide 21-(2'-ethoxypropionate), FA-21-EB: fluocinolone acetonide 21-(2'-ethoxybutyrate), FA-21-MP: fluocinolone acetonide 21-(2'-methoxypropionate), FA-21-MB: fluocinolone acetonide 21-(2'-methoxybutyrate). |
These in vitro models are invaluable for screening potential prodrug candidates and for understanding the structure-activity relationships that govern their activation. mdpi.comnih.gov Studies have also been conducted in various biological media, such as rat, rabbit, and human plasma, to investigate species differences in the enzymatic hydrolysis of steroid esters, which is attributed to varying levels and types of esterase enzymes. nih.gov
Theoretical Impact of Esterification on Local Potency and Systemic Exposure
The chemical modification of corticosteroids through esterification is a widely employed prodrug strategy to optimize their therapeutic index. This approach involves attaching an ester group, such as an acetate (B1210297), to the parent molecule, like fluocinolone acetonide, creating a compound like fluocinolone acetonide diacetate. This modification does not alter the fundamental mechanism of action but significantly influences the drug's pharmacokinetic profile, namely its local potency and systemic absorption. The underlying principle is to enhance the drug's lipophilicity, which governs its ability to penetrate the skin and remain at the site of action, while facilitating its rapid breakdown into inactive metabolites upon entering the systemic circulation.
Esterification serves as a strategic approach to modify the pharmacodynamic and pharmacokinetic properties of a parent drug by adding ester functional groups. scirp.org These prodrugs are typically inactive or less active derivatives that convert into their active forms within the body through enzymatic or chemical processes. scirp.org For topical corticosteroids, this strategy aims to increase lipophilicity, which can lead to prolonged retention in the tissue. nih.gov
Enhancing Local Potency through Increased Lipophilicity
The local anti-inflammatory potency of a topical corticosteroid is directly related to its ability to penetrate the stratum corneum and accumulate in the viable epidermis and dermis, where it exerts its effects by binding to glucocorticoid receptors. nih.govwikipedia.org Esterification of a corticosteroid like fluocinolone acetonide at the C21 position with acetate groups to form this compound theoretically increases the molecule's lipophilicity (fat-solubility).
This increased lipophilicity has several consequential effects:
Enhanced Skin Penetration: A more lipophilic molecule can more readily partition into and diffuse through the lipid-rich intercellular matrix of the stratum corneum, the primary barrier to topical drug absorption.
Increased Tissue Retention: Once within the skin, the higher lipophilicity of the esterified prodrug promotes its retention within the tissue. nih.gov This creates a local reservoir of the drug, prolonging its duration of action at the target site.
Controlled Release of Active Drug: For the drug to be active, the ester bond must be cleaved by endogenous esterase enzymes present in the skin to release the parent compound, fluocinolone acetonide. This enzymatic conversion ensures that the active drug is released directly at the site of inflammation. The rate of this hydrolysis, combined with the enhanced retention, allows for a sustained therapeutic effect, potentially allowing for less frequent application. scirp.org
The lipophilic nature of synthetic glucocorticoids aids their rapid absorption after topical application and helps extend their presence in the airways. nih.gov
Minimizing Systemic Exposure via First-Pass Metabolism
A significant challenge with potent topical corticosteroids is the risk of systemic absorption, which can lead to undesirable side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression. wikipedia.org The esterification strategy is designed to mitigate this risk. While increased lipophilicity enhances local absorption into the skin, any portion of the drug that passes through the dermis and enters the systemic circulation is subject to metabolic processes. nih.gov
The theoretical advantage of an ester prodrug like this compound in this context is its susceptibility to rapid hydrolysis by esterases in the blood and, most importantly, in the liver during first-pass metabolism. nih.gov
Rapid Systemic Inactivation: The ester linkages are designed to be stable in the topical formulation and within the skin tissue but are rapidly cleaved upon entering the bloodstream or liver.
Reduced Systemic Bioavailability: This rapid metabolic conversion of the esterified, more lipophilic prodrug into the less active or inactive parent molecule and its subsequent metabolites significantly reduces the systemic bioavailability of the active drug. nih.gov This mechanism effectively lowers the total amount of active corticosteroid circulating throughout the body, thereby reducing the potential for systemic adverse effects.
Modern inhaled glucocorticoids, for example, possess high receptor affinity, are retained in the airways, and are quickly metabolized after absorption from the gastrointestinal tract, which contributes to their favorable safety profile. nih.gov The absorption of these soluble prodrugs is influenced by their stability in aqueous solution, their polarity, and the activity of enzymes at reconversion sites. nih.gov
The following interactive table summarizes the theoretical differences in physicochemical and pharmacokinetic properties between the parent compound and its esterified prodrug.
| Property | Fluocinolone Acetonide | This compound (Theoretical) | Rationale for Change |
| Lipophilicity | High | Higher | Addition of two acetate ester groups increases the non-polar character of the molecule. |
| Local Potency | Potent | Potentially Higher/Prolonged | Increased lipophilicity enhances skin penetration and tissue retention, creating a local drug reservoir. nih.gov |
| Mechanism | Direct Glucocorticoid Receptor Agonist | Prodrug; requires enzymatic cleavage by skin esterases to release the active fluocinolone acetonide. | The ester groups must be removed for the molecule to bind effectively to the glucocorticoid receptor. scirp.org |
| Systemic Absorption | Can be absorbed systemically | Lower bioavailability of active form | The ester prodrug is rapidly hydrolyzed to less active forms by esterases in the blood and liver (first-pass metabolism). nih.gov |
| Systemic Side Effect Profile | Potential for systemic effects with high doses/prolonged use | Theoretically lower | Rapid systemic inactivation reduces the overall exposure of the body to the active corticosteroid. nih.gov |
The next table outlines the intended effects of esterification on key pharmacokinetic parameters.
| Parameter | Theoretical Impact of Esterification | Therapeutic Consequence |
| Absorption (Local) | Increased penetration and retention in skin | Enhanced and prolonged local anti-inflammatory effect. nih.gov |
| Distribution (Local) | Forms a drug reservoir in the skin | Sustained release of the active drug at the target site. |
| Metabolism (Local) | Slow hydrolysis by cutaneous esterases | Gradual release of the active parent compound, fluocinolone acetonide. |
| Metabolism (Systemic) | Rapid hydrolysis by hepatic and plasma esterases | Minimization of systemic exposure and associated side effects. nih.gov |
| Elimination | Primarily renal excretion of metabolites | Similar to parent drug following metabolism. chemicalbook.com |
Preclinical Pharmacological Research Insights for Fluocinolone Acetonide
In Vitro Pharmacological Characterization
Glucocorticoid Receptor Binding Affinity (IC50) and Transactivation Potency (EC50) Studies
Fluocinolone (B42009) acetonide demonstrates a high affinity for the glucocorticoid receptor (GR). In a cell-free competitive radio-labeled GR binding assay, the half-maximal inhibitory concentration (IC50) for fluocinolone acetonide was determined to be 2.0 nM. nih.gov This high binding affinity is a key determinant of its potency as a corticosteroid.
The functional consequence of this binding is the transactivation of glucocorticoid-responsive genes. The half-maximal effective concentration (EC50) for GR-mediated transcriptional activation by fluocinolone acetonide was found to be 0.7 nM in a GeneBLAzer beta-lactamase reporter gene assay. nih.gov These values indicate that fluocinolone acetonide is a potent activator of the glucocorticoid receptor, initiating the downstream signaling cascades responsible for its anti-inflammatory effects.
Table 1: Glucocorticoid Receptor Binding Affinity and Transactivation Potency of Various Steroids
| Compound | GR Binding Affinity (IC50, nM) nih.gov | GR Transactivation (EC50, nM) nih.gov |
|---|---|---|
| Fluocinolone Acetonide | 2.0 | 0.7 |
| Dexamethasone (B1670325) | 5.4 | 3.0 |
| Triamcinolone (B434) Acetonide | 1.5 | 1.5 |
Studies on Cellular Proliferation and Differentiation Modulation in Model Systems
Fluocinolone acetonide has been shown to modulate the proliferation and differentiation of various cell types in in vitro models. Research has indicated that it can strongly potentiate TGF-β-associated chondrogenesis of bone marrow mesenchymal stem/progenitor cells, leading to a more than 100-fold increase in collagen type II levels compared to dexamethasone. wikipedia.org
In the context of atherosclerosis, fluocinolone acetonide has been studied for its effects on foam cells, which are differentiated macrophages that have engulfed lipids. In cultures of human THP-1 derived foam cells, treatment with fluocinolone acetonide at concentrations of 0.1 and 1 μg/mL resulted in improved foam cell survival. nih.gov This suggests a role in modulating the inflammatory environment within atherosclerotic plaques.
Vasoconstrictor Activity Assessments in Research Models
The vasoconstrictor assay is a common method for assessing the potency of topical corticosteroids. This assay measures the degree of skin blanching caused by the constriction of dermal capillaries. Fluocinolone acetonide has been demonstrated to possess significant vasoconstrictor activity.
In a study comparing the potency of four topical corticosteroid active pharmaceutical ingredients (APIs), fluocinolone acetonide was found to be equipotent to clobetasol (B30939) propionate (B1217596) based on their maximal blanching response (Emax). Both were less potent than mometasone (B142194) furoate but more potent than halcinonide. These findings highlight the inherent potency of fluocinolone acetonide.
Fibroblast Inhibition Studies in Tissue Culture Systems
Fluocinolone acetonide can inhibit the proliferation of fibroblasts, which are key cells in the formation of connective tissue. chemicalbook.com This inhibitory action is a crucial aspect of its anti-inflammatory and anti-fibrotic effects. By suppressing fibroblast activity, fluocinolone acetonide can help to reduce the excessive deposition of extracellular matrix components that contribute to scarring and tissue thickening in various inflammatory and fibrotic conditions.
Modulation of Foam Cell Behavior in 2D and 3D Cell Cultures
The effect of fluocinolone acetonide on foam cells, which are central to the development of atherosclerosis, has been investigated in both two-dimensional (2D) and three-dimensional (3D) cell culture models. In 2D cultures of human THP-1 derived foam cells, fluocinolone acetonide not only improved cell survival but also inhibited the secretion of inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.gov
Furthermore, at a concentration of 1 μg/mL, fluocinolone acetonide was effective in reducing the accumulation of cholesteryl esters within these cells. nih.gov Notably, it was found to be significantly better at reducing lipid accumulation at therapeutic concentrations of 1 and 10 μg/mL when compared to dexamethasone. nih.gov In a more advanced 3D foam cell spheroid model, fluocinolone acetonide demonstrated superior efficacy in diminishing lipid accumulation at a concentration of 0.1 μg/mL compared to dexamethasone. nih.govnorthwestern.edu These findings underscore the potential of fluocinolone acetonide to mitigate both inflammation and lipid accumulation in the context of atherosclerosis. nih.gov
Table 2: Effect of Fluocinolone Acetonide on Foam Cells
| Concentration | Observation in 2D Culture nih.gov | Observation in 3D Culture nih.govnorthwestern.edu |
|---|---|---|
| 0.1 μg/mL | Improved foam cell survival, inhibited inflammatory cytokine secretion | More effective than dexamethasone in diminishing lipid accumulation |
| 1 μg/mL | Improved foam cell survival, inhibited inflammatory cytokine secretion, reduced cholesteryl ester accumulation | - |
| 10 μg/mL | Superior to dexamethasone in reducing lipid accumulation | - |
| 50 μg/mL | - | - |
Preclinical Pharmacokinetic Investigations in Model Systems
Preclinical studies in animal models have provided insights into the pharmacokinetic profile of fluocinolone acetonide. For instance, research in rats has been conducted to understand the antigranuloma effect of fluocinolone acetonide, which involved studying its impact on the biosynthesis of DNA, RNA, and proteins in granuloma tissue. nih.gov Such studies, while primarily pharmacodynamic in nature, provide foundational information for understanding the drug's disposition and mechanism of action at the tissue level.
An intravitreal implant containing fluocinolone acetonide has been developed for ocular conditions. This implant is designed to release the drug at a consistent rate of 0.2 μg per day over a period of up to 3 years. nih.gov This sustained-release formulation is intended to maintain therapeutic concentrations of the drug within the eye, thereby providing long-term management of chronic ocular inflammatory conditions.
Absorption Mechanisms in Animal and In Vitro Models
The absorption of fluocinolone acetonide has been investigated in various preclinical models, particularly in the context of ophthalmic and topical applications.
In animal models, specifically in rabbits with intravitreal implants, fluocinolone acetonide has demonstrated sustained local concentrations in the posterior segment of the eye. Following the implantation of a 15 mg device in rabbit eyes, vitreous levels of the drug remained relatively constant, ranging from 0.10 to 0.21 μg/ml over a one-year period, with no detectable levels in the aqueous humor. nih.gov This suggests that the drug is released in a controlled manner, achieving therapeutic concentrations locally with minimal distribution to surrounding ocular tissues. Further studies with intravitreal implants in rabbits showed that the concentration of fluocinolone acetonide was generally higher in the vitreous and retina compared to the aqueous humor, with plasma and urine levels below the limit of quantitation, indicating no significant systemic absorption. nih.gov
In vitro studies have complemented these findings, demonstrating the release kinetics of fluocinolone acetonide from various formulations. For instance, a study using a non-biodegradable sustained drug delivery device showed linear release rates of 1.9 ± 0.25 μ g/day for a 2-mg device and 2.2 ± 0.6 μ g/day for a 15-mg device. nih.gov Another in vitro study utilizing biodegradable fumarate-based polymer matrices also demonstrated sustained release of fluocinolone acetonide for nearly 400 days, with release rates of up to 1.7 μ g/day . nih.gov These in vitro models are crucial for predicting the long-term performance and absorption characteristics of implantable drug delivery systems.
Research on topical formulations has also provided insights into the absorption of fluocinolone acetonide. A study comparing a fluocinolone acetonide patch (8 mcg/cm²) and a 0.025% cream in healthy volunteers showed systemic absorption, with detectable plasma and urine levels of the drug. researchgate.net Furthermore, in vitro and ex vivo studies using nanostructured lipid carriers for topical delivery have shown sustained release and minimal permeation of fluocinolone acetonide, suggesting that the formulation can significantly influence its absorption profile. nih.gov
Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 Enzymes)
The metabolism of corticosteroids like fluocinolone acetonide is generally understood to occur primarily in the liver. drugbank.com The metabolic processes for corticosteroids typically involve the reduction of ring A, reduction of the C20 ketone group, and cleavage of the side chain.
While specific data on the metabolism of fluocinolone acetonide diacetate is limited, it is established that as a C-21 ester, it functions as a prodrug. mdpi.comnih.gov This means it is designed to be hydrolyzed by esterases in the body to release the pharmacologically active parent compound, fluocinolone acetonide. mdpi.comnih.gov The study of the solvolysis of newly synthesized fluocinolone acetonide C-21 esters serves as an in vitro model for this prodrug activation. mdpi.comnih.gov
There is a lack of specific preclinical studies identifying the exact cytochrome P450 (CYP450) isoenzymes responsible for the metabolism of fluocinolone acetonide. However, it is known that CYP enzymes, a major enzyme system for phase I metabolism, are involved in the breakdown of a wide range of drugs. drugbank.com For some corticosteroids, interactions with specific CYP enzymes have been noted. For instance, ciprofloxacin, an inhibitor of CYP1A2, is available in combination with fluocinolone acetonide. nih.gov Additionally, the metabolism of fluocinolone acetonide can be decreased when combined with inhibitors of CYP3A4 such as atazanavir (B138) and amprenavir, and its metabolism can be increased when combined with inducers of CYP3A4. drugbank.com These interactions suggest a potential role for the CYP1A2 and CYP3A4 isoenzymes in the metabolism of fluocinolone acetonide.
Molecular Interactions Affecting Metabolism and Elimination in Research Models
The molecular interactions influencing the metabolism and elimination of fluocinolone acetonide are intrinsically linked to its chemical structure and its interactions with metabolic enzymes and transport proteins. As a glucocorticoid, fluocinolone acetonide's mechanism of action involves binding to glucocorticoid receptors. patsnap.com This interaction modulates gene transcription, leading to its anti-inflammatory effects. patsnap.com
The metabolism of fluocinolone acetonide can be influenced by other drugs that affect the activity of CYP450 enzymes. For example, substances that inhibit CYP3A4, such as atazanavir and aprepitant, can decrease the metabolism of fluocinolone acetonide, potentially leading to higher systemic levels. drugbank.com Conversely, inducers of CYP3A4, such as apalutamide, can increase its metabolism. drugbank.com
The elimination of fluocinolone acetonide and its metabolites is primarily through the kidneys. drugbank.com However, due to very minimal systemic absorption from topical and intravitreal routes, the clearance and volume of distribution are not considered highly relevant pharmacokinetic parameters in these contexts. drugbank.com
Comparative Pharmacological Profiling with Other Corticosteroids in Research Settings
The pharmacological profile of fluocinolone acetonide has been compared to other corticosteroids in various research settings to evaluate its relative potency and efficacy.
In terms of anti-inflammatory potency, studies have shown that fluocinolone acetonide is a potent corticosteroid. One study using a vasoconstrictor assay on a molar basis ranked the potency of several corticosteroids as mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide. nih.gov Another study found diflorasone (B526067) diacetate to be generally more potent than fluocinolone acetonide, fluocinonide, and betamethasone (B1666872) 17-valerate in vasoconstrictor assays. nih.govresearchgate.net
In the context of ophthalmic applications, fluocinolone acetonide has been compared with dexamethasone and triamcinolone acetonide. Triamcinolone acetonide is considered five times less potent than dexamethasone or fluocinolone acetonide in terms of anti-inflammatory action. nih.gov However, another perspective suggests that dexamethasone generates a significantly higher anti-inflammatory potency compared to triamcinolone acetonide, which in turn has a higher potency than fluocinolone acetonide when delivered via posterior segment injection. nih.gov
The following table summarizes the relative potency of fluocinolone acetonide compared to other corticosteroids based on various preclinical and clinical observations.
| Corticosteroid | Potency Comparison with Fluocinolone Acetonide | Reference |
| Mometasone Furoate | More potent | nih.gov |
| Clobetasol Propionate | Equiponent | nih.gov |
| Halcinonide | Less potent | nih.gov |
| Diflorasone Diacetate | More potent | nih.govresearchgate.net |
| Dexamethasone | More potent (in some ophthalmic contexts) | nih.gov |
| Triamcinolone Acetonide | Less potent | nih.gov |
It is important to note that the vehicle and formulation can significantly impact the potency and efficacy of a topical corticosteroid. nih.gov
Advanced Research Methodologies and Analytical Techniques for Fluocinolone Acetonide
Chromatographic Techniques for Compound Analysis
Chromatography is a cornerstone for the separation and analysis of fluocinolone (B42009) acetonide from its related compounds and degradation products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most powerful and widely employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as a primary method for the analysis of fluocinolone acetonide. This technique utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for separating corticosteroids. In a typical RP-HPLC method, a C18 column is employed, providing a hydrophobic environment for the separation.
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common mobile phase for analyzing fluocinolone acetonide consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the concentration of the organic modifier is varied over time, allows for the effective separation of the main compound from any impurities. Detection is commonly performed using a UV detector, often set at a wavelength where the analyte exhibits maximum absorbance, typically around 240 nm.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a valuable alternative to HPLC for the quantification of fluocinolone acetonide. This method involves spotting the sample on a high-performance silica (B1680970) gel plate, followed by development in a saturated chamber with an optimized mobile phase. For fluocinolone acetonide, a suitable mobile phase could be a mixture of solvents like n-hexane, ethyl acetate (B1210297), and toluene.
After the development of the plate, quantification is achieved through densitometric scanning. This technique measures the absorbance of the separated spots at a specific wavelength. HPTLC is known for its simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously, making it a useful tool for quality control.
Method Development and Validation Parameters
The validation of analytical methods is essential to ensure their reliability and reproducibility. The parameters evaluated include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).
Specificity: This parameter confirms that the method can accurately measure the analyte without interference from other components like impurities or excipients.
Linearity: Linearity is established by analyzing a series of standards at different concentrations. The method is considered linear if the response is directly proportional to the concentration of the analyte.
Accuracy: Accuracy is determined by comparing the measured results to a known true value, often through recovery studies in a spiked matrix.
Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness: Robustness is evaluated by making small, deliberate changes to the method's parameters (e.g., mobile phase composition, pH, temperature) and observing the effect on the results.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Below is an interactive table summarizing typical validation parameters for an HPLC method for fluocinolone acetonide analysis.
| Parameter | Typical Finding | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of fluocinolone acetonide. | Well-resolved peak for the analyte. |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | < 2.0% | RSD ≤ 2.0% |
| Robustness | No significant impact on results from minor variations in method parameters. | Results remain within acceptable limits. |
| LOD | Typically in the ng/mL range. | Method-dependent. |
| LOQ | Typically in the ng/mL to µg/mL range. | Method-dependent. |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation of fluocinolone acetonide and the identification of its degradation products. These methods provide detailed information about the molecular structure and functional groups present in the compound.
LC-MS (Liquid Chromatography-Mass Spectrometry) for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination is particularly useful for identifying unknown impurities and degradation products that may form during the manufacturing process or upon storage.
In a typical LC-MS analysis, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized and separated based on their mass-to-charge ratio. This provides molecular weight information that is crucial for identifying unknown compounds.
FTIR (Fourier-Transform Infrared Spectroscopy) for Structure Elucidation
Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for the structural characterization of fluocinolone acetonide. This technique measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Each functional group in a molecule absorbs at a characteristic frequency, resulting in a unique infrared spectrum that acts as a molecular "fingerprint."
The FTIR spectrum of fluocinolone acetonide will show characteristic absorption bands corresponding to its various functional groups, such as the hydroxyl (-OH) group, carbonyl (C=O) groups of the ketone and ester, and the C-F bonds. By analyzing the positions and intensities of these bands, the chemical structure of the compound can be confirmed.
NMR (Nuclear Magnetic Resonance: 1H/13C NMR) for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For fluocinolone acetonide, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
A complete analysis of the ¹H and ¹³C NMR spectra of the related compound fluocinonide, which shares a core structure with fluocinolone acetonide, has been conducted. nih.gov The 300 MHz proton spectrum was analyzed using two-dimensional homonuclear chemical shift correlation (COSY) and one-dimensional NOE difference spectra to establish proton-proton connectivities and spatial relationships. nih.gov The carbon-13 spectrum was then assigned based on the proton spectrum through a two-dimensional heteronuclear chemical shift experiment. nih.gov Spectral simulation and iteration were used to obtain exact coupling constants and chemical shifts. nih.gov
While a complete, publicly available assigned spectrum for fluocinolone acetonide diacetate was not found in the search results, a certificate of analysis for fluocinolone acetonide provides information on quantitative NMR spectroscopy (qNMR) performed in DMSO-d₆ at 400 MHz. lgcstandards.com This analysis used a certified reference material, 2,3,5,6-Tetrachloro-1-nitrobenzene, as the internal standard. lgcstandards.com
For educational and illustrative purposes, a generalized representation of expected chemical shifts for key protons and carbons in a fluocinolone acetonide-like structure is provided below. Actual values can vary based on solvent and experimental conditions.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Fluocinolone Acetonide Core Structure
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Vinylic protons (C1, C2) | 6.0 - 7.5 | 120 - 140 |
| Methine protons (CH) | 1.5 - 5.0 | 40 - 80 |
| Methylene protons (CH₂) | 1.0 - 2.5 | 20 - 40 |
| Methyl protons (CH₃) | 0.8 - 2.5 | 15 - 30 |
| Carbonyl carbons (C=O) | - | 170 - 210 |
| Fluorinated carbons (C-F) | - | 90 - 110 (with J-coupling) |
| Acetal carbon | - | 90 - 110 |
UV-Visible Spectrophotometry for Quantification and Spectral Analysis
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of fluocinolone acetonide in various formulations. This method is valued for its simplicity, speed, and cost-effectiveness. ajpamc.com
A study on the development and validation of a UV spectrophotometric method for estimating fluocinolone acetonide in bulk found that the maximum absorption wavelength (λmax) of the drug is at 235 nm when using methanol as a solvent. ajpamc.com The method demonstrated linearity over a concentration range of 1.25-6.25 µg/ml, with a high correlation coefficient of 0.999. ajpamc.com The accuracy of this method was reported to be between 99-100%. ajpamc.com
Another analysis further confirmed the utility of UV spectroscopy for quantifying residual amounts of fluocinolone acetonide, which is crucial for equipment cleaning verification in pharmaceutical manufacturing. nuph.edu.ua This method also utilized methanol as the solvent and identified the λmax at 235 nm. ajpamc.comnuph.edu.ua
Interactive Data Table: Key Parameters for UV-Visible Spectrophotometric Analysis of Fluocinolone Acetonide
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 235 nm | ajpamc.com |
| Solvent | Methanol | ajpamc.comnuph.edu.ua |
| Linearity Range | 1.25-6.25 µg/ml | ajpamc.com |
| Correlation Coefficient (R²) | 0.999 | ajpamc.com |
| Limit of Detection (LOD) | 0.1125 µg/ml | ajpamc.com |
| Limit of Quantification (LOQ) | 0.3409 µg/ml | ajpamc.com |
In Vitro and Ex Vivo Experimental Models for Biological Research
Cell Culture Systems (e.g., THP-1 derived foam cells, ARPE-19 cells, human trabecular meshwork cells)
THP-1 Derived Foam Cells: Research has explored the potential of fluocinolone acetonide to modulate inflammation and lipid accumulation in the context of atherosclerosis. nih.govbohrium.comnorthwestern.edunih.gov Human THP-1 monocytes are differentiated into macrophages and then transformed into foam cells using oxidized low-density lipoproteins (OxLDL). nih.govbohrium.comnorthwestern.edu In these 2D cell cultures, fluocinolone acetonide has been shown to improve foam cell survival at concentrations of 0.1 and 1 μg/mL. nih.govbohrium.comnorthwestern.edu Furthermore, it inhibited the secretion of inflammatory cytokines such as CD14, M-CSF, MIP-3α, and TNF-α. nih.govbohrium.comnorthwestern.edu Notably, at a concentration of 1 μg/mL, it reduced the accumulation of cholesteryl esters. nih.govbohrium.comnorthwestern.edu
ARPE-19 Cells: The human retinal pigment epithelial cell line, ARPE-19, is a crucial model for ophthalmic research. Studies have demonstrated that fluocinolone acetonide is non-toxic to ARPE-19 cells at clinically relevant concentrations. arvojournals.org Cell viability remained high even at concentrations of 1 µg/ml, 10 µg/ml, and 100 µg/ml after 24 hours of exposure. arvojournals.org In these cells, fluocinolone acetonide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect on VEGF is mediated through the glucocorticoid receptor. nih.gov ARPE-19 cells have also been successfully cultured on nanofibrous scaffolds treated with fluocinolone acetonide, where they maintained their characteristic morphology and viability for extended periods. researchgate.netfigshare.com
Human Trabecular Meshwork Cells: While direct studies on human trabecular meshwork cells were not prominent in the search results, research on excised rabbit eyes showed that fluocinolone acetonide has a high affinity for various ocular tissues, with the highest concentration found in the trabecular meshwork after intravitreal injection. arvojournals.org This suggests that this cell type is a significant target for the drug in ocular applications and warrants further investigation in vitro.
Organotypic Cultures and 3D Models (e.g., 3D foam cell cultures)
To better mimic the complex in vivo environment, researchers have utilized 3D cell culture models. A novel 3D foam cell spheroid model was developed to study the effects of fluocinolone acetonide. nih.govbohrium.comnorthwestern.edu In this more physiologically relevant model, fluocinolone acetonide was found to be more effective than dexamethasone (B1670325) in reducing lipid accumulation, even at a low concentration of 0.1 μg/mL. nih.govbohrium.comnorthwestern.edu This highlights the importance of 3D models in evaluating the therapeutic potential of compounds like fluocinolone acetonide.
Animal Models in Preclinical Investigation (e.g., Chick Chorioallantoic Membrane assay, rabbit ocular models)
Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a well-established in vivo model for studying angiogenesis. nih.govresearchgate.net Research has shown that fluocinolone at a dose of 50 ng/egg can inhibit TNF-alpha-induced angiogenesis in the CAM model. nih.gov This anti-angiogenic property, coupled with its anti-inflammatory effects, makes it a compound of interest for diseases characterized by abnormal blood vessel growth.
Rabbit Ocular Models: Rabbits are frequently used in preclinical ophthalmic research due to the anatomical similarities of their eyes to human eyes. nih.govd-nb.info Pharmacokinetic studies in rabbits following the administration of fluocinolone acetonide intravitreal implants have demonstrated sustained delivery of the drug to ocular tissues. nih.govarvojournals.org These studies have measured the concentration of fluocinolone acetonide in various ocular compartments, including the vitreous, retina, and aqueous humor, over extended periods. nih.govarvojournals.org For instance, after implantation, fluocinolone acetonide levels remained relatively constant in the vitreous and retina for up to a year. arvojournals.org Furthermore, studies using excised Dutch-belted rabbit eyes have helped to map the distribution of the drug within the eye, showing high affinity for tissues like the trabecular meshwork. arvojournals.org
Emerging Research Areas and Future Directions for Fluocinolone Acetonide and Its Derivatives
Investigation of Unexplored Molecular Targets and Off-Target Interactions in Specific Biological Systems
While the primary mechanism of action of fluocinolone (B42009) acetonide is well-established, ongoing research seeks to elucidate its broader range of molecular interactions. This includes a deeper understanding of its engagement with its primary target in different cellular contexts, as well as the identification of potential "off-target" effects that could contribute to its therapeutic profile or side effects.
Primary Molecular Target:
The principal molecular target of fluocinolone acetonide is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The established mechanism of action involves the following steps:
Binding to the Glucocorticoid Receptor: Fluocinolone acetonide, being a synthetic glucocorticoid, binds with high affinity to the GR in the cytoplasm of cells.
Translocation to the Nucleus: Upon binding, the receptor-ligand complex translocates into the cell nucleus.
Modulation of Gene Expression: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate or downregulate the transcription of these genes.
The anti-inflammatory effects of fluocinolone acetonide are largely attributed to the GR-mediated inhibition of pro-inflammatory mediators. This includes the suppression of cytokines, chemokines, and adhesion molecules, as well as the inhibition of phospholipase A2, which is a key enzyme in the inflammatory cascade.
Unexplored Molecular Targets and Off-Target Interactions:
Beyond its interaction with the GR, fluocinolone acetonide may have other molecular targets and off-target effects that are not yet fully understood. Investigating these interactions is crucial for a comprehensive understanding of its pharmacology.
Inhibition of Angiogenesis: Research has shown that fluocinolone acetonide can inhibit the secretion of vascular endothelial growth factor (VEGF) and decrease tumor necrosis factor-alpha (TNF-α)-induced angiogenesis. This anti-angiogenic activity may contribute to its therapeutic effects in ocular diseases characterized by abnormal blood vessel growth.
Effects on Cellular Proliferation: Studies have demonstrated that fluocinolone acetonide can inhibit epidermal DNA synthesis. This antiproliferative effect is beneficial in the treatment of hyperproliferative skin disorders like psoriasis.
Interactions with Other Biological Systems: The systemic absorption of fluocinolone acetonide, although generally low with topical application, can lead to interactions with other biological systems. For instance, corticosteroids can influence glucose metabolism by antagonizing the action of insulin, which can be a concern for patients with diabetes mellitus.
Future research in this area will likely focus on identifying novel binding partners for fluocinolone acetonide and characterizing its effects on various signaling pathways. A deeper understanding of its molecular targets and off-target interactions will be invaluable for optimizing its therapeutic use and for the development of new glucocorticoids with improved specificity and safety profiles.
| Interaction Type | Molecular Target/Biological System | Observed Effect |
| On-Target | Glucocorticoid Receptor (GR) | Inhibition of inflammatory mediators, leading to anti-inflammatory and immunosuppressive effects. |
| Off-Target | Vascular Endothelial Growth Factor (VEGF) | Inhibition of secretion, contributing to anti-angiogenic effects. |
| Off-Target | Tumor Necrosis Factor-alpha (TNF-α) | Decrease in TNF-α-induced angiogenesis. |
| Off-Target | Epidermal Cells | Inhibition of DNA synthesis, leading to antiproliferative effects. |
| Off-Target | Glucose Metabolism | Potential for hyperglycemia through antagonism of insulin action. |
Q & A
Q. How can researchers optimize translational models for this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating ocular fluid dynamics (e.g., anterior vs. posterior chamber concentrations). Validate with microdialysis data from rabbit models. Use Monte Carlo simulations to predict vitreous half-life (t½ ≈ 90 days) and AUC/MIC ratios for efficacy .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
